molecular formula C20H25N5O4S B2639610 ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1797958-45-2

ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2639610
CAS No.: 1797958-45-2
M. Wt: 431.51
InChI Key: QAVRWUBFDJHHOH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a pyridazine ring, which is a less common but still important heterocyclic ring in organic chemistry . The compound also contains an amide group and an ester group, which are common functional groups in bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The conformation and spatial arrangement of these groups could have significant effects on the compound’s properties and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide and ester in this compound would likely make it more polar and potentially more soluble in polar solvents .

Scientific Research Applications

Transformations and Synthesis

  • Chemical Transformations: Research has explored the transformations of related thiazole and pyridine derivatives, highlighting synthetic pathways that could be applicable to the study compound. For example, transformations of ethyl 2-aminothiazole derivatives into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates have been demonstrated, illustrating the versatility of thiazole compounds in synthetic organic chemistry (Albreht et al., 2009).
  • Synthesis of Piperidine Substituted Derivatives: Another study focused on the synthesis and biological properties of new piperidine substituted benzothiazole derivatives, highlighting methods that could potentially be applied to similar compounds, including the study compound, for the development of new materials with desirable biological activities (Shafi et al., 2021).

Biological Properties

  • Antibacterial and Antifungal Activities: Research into the biological properties of thiazole and piperidine derivatives has shown that these compounds can possess significant antibacterial and antifungal activities. This suggests potential applications of the study compound in the development of new antimicrobial agents (Basoğlu et al., 2013).
  • Antituberculosis Activity: A study on thiazole-aminopiperidine hybrid analogues designed as Mycobacterium tuberculosis GyrB inhibitors demonstrated the potential for compounds with similar structures to be developed as novel antituberculosis agents (Jeankumar et al., 2013).

Chemical Synthesis and Characterization

  • Novel Syntheses: Research has also been conducted on the synthesis of novel compounds via transformations involving similar structural motifs, indicating the relevance of such studies to advancing the understanding of complex organic molecules and their potential applications in various fields (Mohamed, 2021).

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. This could involve testing it in different biological models, studying its mechanism of action, and potentially developing it into a drug .

Properties

IUPAC Name

ethyl 2-[[1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-3-29-19(28)13-4-5-14-17(13)21-20(30-14)22-18(27)12-8-10-25(11-9-12)15-6-7-16(26)24(2)23-15/h6-7,12-13H,3-5,8-11H2,1-2H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVRWUBFDJHHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CCN(CC3)C4=NN(C(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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